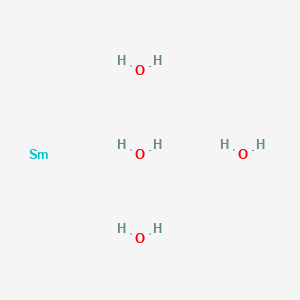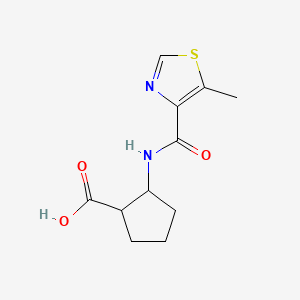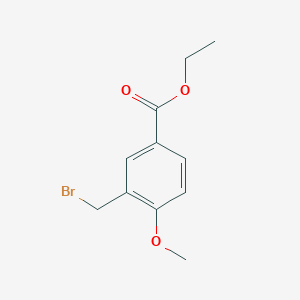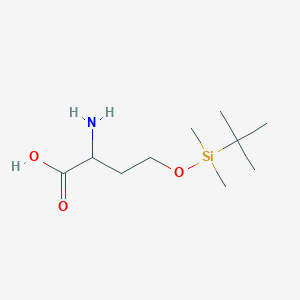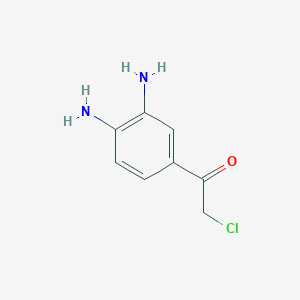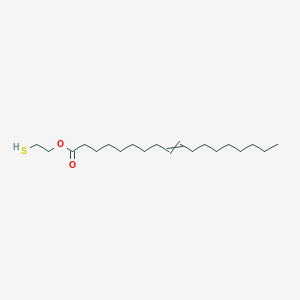![molecular formula C7H11Cl2PS B12514467 Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride CAS No. 803727-23-3](/img/structure/B12514467.png)
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]heptan-2-ylphosphonothioic dichloride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Bicyclo[2.2.1]heptan-2-ol+PCl3+S→Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A precursor in the synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride.
Norbornyl alcohol: Another bicyclic compound with similar structural features.
Phosphonothioic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic framework and reactive phosphonothioic dichloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
803727-23-3 |
|---|---|
Formule moléculaire |
C7H11Cl2PS |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
Clé InChI |
XJSUYVFBHHXSME-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2P(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
